molecular formula C10H5BrF3NO2 B1414434 Methyl 2-bromo-4-cyano-6-(trifluoromethyl)benzoate CAS No. 1805250-57-0

Methyl 2-bromo-4-cyano-6-(trifluoromethyl)benzoate

Cat. No.: B1414434
CAS No.: 1805250-57-0
M. Wt: 308.05 g/mol
InChI Key: KDZWWTMXXPWFAW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H5BrF3NO2. This compound is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzoate ester. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-4-cyano-6-(trifluoromethyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyano-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoates, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Methyl 2-bromo-4-cyano-6-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-cyano-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-(trifluoromethyl)benzoate
  • Methyl 2-bromo-4-cyano-6-methylbenzoate
  • Methyl 2-bromo-4-cyano-6-chlorobenzoate

Uniqueness

Methyl 2-bromo-4-cyano-6-(trifluoromethyl)benzoate is unique due to the presence of both the cyano and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 2-bromo-4-cyano-6-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)8-6(10(12,13)14)2-5(4-15)3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZWWTMXXPWFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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